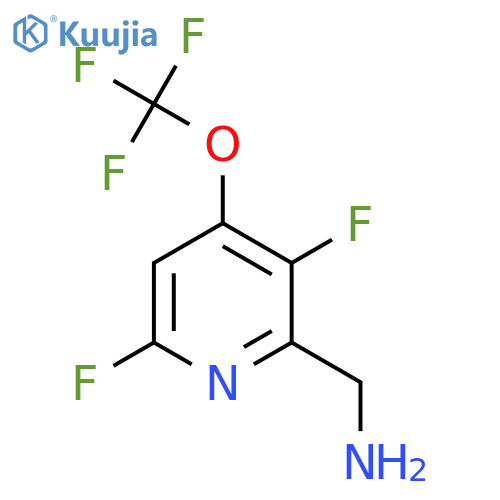

Cas no 1803986-62-0 (2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H5F5N2O/c8-5-1-4(15-7(10,11)12)6(9)3(2-13)14-5/h1H,2,13H2

- InChIKey: PAHUQMSCKFCFFJ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=C(N=C1CN)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 212

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 48.1

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022002319-500mg |

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine |

1803986-62-0 | 97% | 500mg |

$931.00 | 2022-04-02 | |

| Alichem | A022002319-250mg |

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine |

1803986-62-0 | 97% | 250mg |

$748.00 | 2022-04-02 | |

| Alichem | A022002319-1g |

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine |

1803986-62-0 | 97% | 1g |

$1,663.20 | 2022-04-02 |

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine 関連文献

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

3. Book reviews

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridineに関する追加情報

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine: A Versatile Compound with Promising Applications in Medicinal Chemistry

2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803986-62-0) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its distinctive aminomethyl, difluoro, and trifluoromethoxy substituents, offers a robust platform for the synthesis of novel pharmaceuticals with enhanced pharmacological properties.

The molecular structure of 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine is particularly noteworthy. The presence of the aminomethyl group provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives. The difluoro substitution on the pyridine ring imparts unique electronic and steric properties, which can influence the compound's interactions with biological targets. Additionally, the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design.

Recent studies have highlighted the potential of 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent activity against cancer cells. The unique combination of functional groups allows these derivatives to selectively target and inhibit key enzymes involved in cancer progression, such as kinases and proteases. This selective inhibition minimizes off-target effects and reduces toxicity, making these compounds promising candidates for cancer therapy.

In another study, researchers explored the use of 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine in the development of antiviral agents. The compound's ability to modulate viral replication through its interaction with viral enzymes has been shown to be effective against several RNA viruses, including influenza and hepatitis C. The enhanced lipophilicity provided by the trifluoromethoxy group facilitates cellular uptake and distribution, further enhancing its antiviral efficacy.

Beyond its applications in oncology and virology, 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine has also shown promise in neurodegenerative diseases. Studies have indicated that derivatives of this compound can cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration. For example, compounds derived from 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine have been shown to inhibit beta-amyloid aggregation and reduce neuroinflammation, making them potential therapeutic agents for Alzheimer's disease.

The synthetic versatility of 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine is another key factor contributing to its significance in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One such method involves the reaction of 3,6-difluoro-4-trifluoromethoxypyridine with an appropriate amine or amine derivative under controlled conditions. This approach allows for the facile introduction of a wide range of functional groups at the aminomethyl position, enabling the synthesis of a diverse library of compounds for biological evaluation.

In conclusion, 2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803986-62-0) represents a valuable building block in medicinal chemistry with broad applications in drug discovery and development. Its unique molecular structure and synthetic flexibility make it an attractive candidate for the design of novel therapeutics targeting cancer, viral infections, and neurodegenerative diseases. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the field.

1803986-62-0 (2-(Aminomethyl)-3,6-difluoro-4-(trifluoromethoxy)pyridine) 関連製品

- 1353947-09-7(tert-Butyl ((1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)

- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)

- 912766-52-0(2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide)

- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)

- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)

- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)

- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)

- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)

- 38325-97-2(4-Methyl-1-octadecyl-pyridinium; chloride)

- 1805462-94-5(Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate)